molecular formula C17H27NO2 B4004590 1-[3-(2-ethoxyphenoxy)propyl]-3-methylpiperidine

1-[3-(2-ethoxyphenoxy)propyl]-3-methylpiperidine

Cat. No.: B4004590
M. Wt: 277.4 g/mol
InChI Key: CCUXRNLEULXPHR-UHFFFAOYSA-N
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Description

1-[3-(2-ethoxyphenoxy)propyl]-3-methylpiperidine is an organic compound with a complex structure that includes a piperidine ring substituted with a 2-ethoxyphenoxy group and a propyl chain

Scientific Research Applications

1-[3-(2-ethoxyphenoxy)propyl]-3-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-ethoxyphenoxy)propyl]-3-methylpiperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-ethoxyphenol with an appropriate alkylating agent to form 2-ethoxyphenoxypropane. This intermediate is then reacted with 3-methylpiperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as distillation or recrystallization are typically used to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-ethoxyphenoxy)propyl]-3-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[3-(2-ethoxyphenoxy)propyl]-3-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This binding can lead to various biological effects, depending on the target and the pathway involved. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperidine
  • 1-[3-(2-ethoxyphenoxy)propyl]-2-methylpiperidine
  • 1-[3-(2-ethoxyphenoxy)propyl]-4-methylpiperidine

Uniqueness

1-[3-(2-ethoxyphenoxy)propyl]-3-methylpiperidine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[3-(2-ethoxyphenoxy)propyl]-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-3-19-16-9-4-5-10-17(16)20-13-7-12-18-11-6-8-15(2)14-18/h4-5,9-10,15H,3,6-8,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUXRNLEULXPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCN2CCCC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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